1-(2-Benzoylphenyl)ethanone
Description
1-(2-Benzoylphenyl)ethanone is an aromatic ketone characterized by a benzoyl group (C₆H₅CO-) attached to the ortho position of a phenyl ring, with an ethanone (acetyl) substituent. While direct physicochemical data for this compound are sparse in the provided evidence, its structural analogs (e.g., hydroxyacetophenones, benzofuran/benzothiophene derivatives) suggest key properties:
- Molecular formula: Likely C₁₅H₁₂O₂ (inferred from substituent positions and similar compounds like 1-(2-hydroxyphenyl)ethanone [C₈H₈O₂; ]).
- Functional groups: Aromatic ketone (benzoyl) and acetyl group, contributing to reactivity in electrophilic substitution and hydrogen bonding.
- Applications: Derivatives of acetophenones are widely studied in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., corrosion inhibitors) .
Properties
CAS No. |
18019-57-3 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2-benzoylphenyl)ethanone |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
SEXKDZSOKXPFFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., benzoyl) reduce nucleophilicity compared to electron-donating groups (e.g., -OH, -OCH₃) .
- Heterocyclic analogs (benzofuran, benzothiophene) exhibit enhanced bioactivity due to heteroatom-mediated interactions .
Physical and Chemical Properties
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